molecular formula C5H11ClN2 B1486814 N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride CAS No. 7544-87-8

N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride

Cat. No.: B1486814
CAS No.: 7544-87-8
M. Wt: 134.61 g/mol
InChI Key: ZNWKUNKFVHXBMK-UHFFFAOYSA-N
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Description

N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride is a chemical compound with the molecular formula C5H10N2·HCl. It is a derivative of pyrrolidine, a five-membered heterocyclic amine, and is commonly used in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of N-methyl-3,4-dihydro-2H-pyrrol-5-one with ammonia in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4).

  • Industrial Production Methods:

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form N-methyl-3,4-dihydro-2H-pyrrol-5-one.

  • Reduction: The compound can be reduced to form N-methyl-3,4-dihydro-2H-pyrrol-5-ol.

  • Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: N-methyl-3,4-dihydro-2H-pyrrol-5-one

  • Reduction: N-methyl-3,4-dihydro-2H-pyrrol-5-ol

  • Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride is used in various scientific research fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride: This compound lacks the N-methyl group present in N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride.

  • N-methyl-3,4-dihydro-2H-pyrrol-5-one: This is the oxidized form of this compound.

  • N-methyl-3,4-dihydro-2H-pyrrol-5-ol: This is the reduced form of this compound.

Properties

IUPAC Name

N-methylpyrrolidin-2-imine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.ClH/c1-6-5-3-2-4-7-5;/h2-4H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWKUNKFVHXBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7544-87-8
Record name N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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